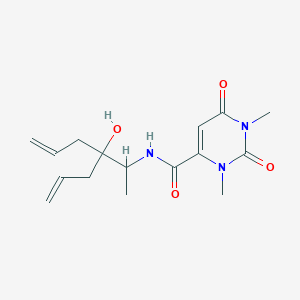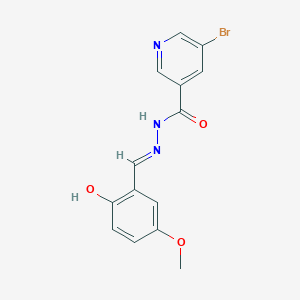
2-(2-bromo-4-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide, commonly known as BMDP, is a chemical compound that belongs to the class of phenylacetamides. It has gained significant attention among researchers due to its potential applications in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
BMDP has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a potent and selective dopamine uptake inhibitor, making it a useful tool for studying dopamine transporters and their role in various neurological disorders. BMDP has also been shown to have potential applications in the treatment of drug addiction, as it has been found to reduce cocaine self-administration in rats.
Mécanisme D'action
BMDP acts as a potent and selective dopamine uptake inhibitor, binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This results in an increase in extracellular dopamine levels, which can have various effects on neurotransmission and behavior.
Biochemical and Physiological Effects:
BMDP has been shown to have various biochemical and physiological effects, particularly in the brain. It has been found to increase extracellular dopamine levels, which can lead to changes in neurotransmission and behavior. BMDP has also been found to increase the release of glutamate, an excitatory neurotransmitter, in the prefrontal cortex.
Avantages Et Limitations Des Expériences En Laboratoire
BMDP has several advantages for use in lab experiments. It is a potent and selective dopamine uptake inhibitor, making it a useful tool for studying dopamine transporters and their role in various neurological disorders. BMDP has also been found to reduce cocaine self-administration in rats, making it a potential treatment for drug addiction. However, BMDP also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on BMDP. One potential direction is to further investigate its potential applications in the treatment of drug addiction. Another direction is to study its effects on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, further research is needed to fully understand the mechanism of action of BMDP and its potential applications in various neurological disorders.
Méthodes De Synthèse
BMDP can be synthesized using a variety of methods, including the reaction of 2-bromo-4-methylphenol with 2,5-dichlorophenylacetic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride and pyridine to yield BMDP. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of N-chlorosuccinimide as an oxidant.
Propriétés
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO2/c1-9-2-5-14(11(16)6-9)21-8-15(20)19-13-7-10(17)3-4-12(13)18/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTWHKHMFCXJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-(cyclohexylmethyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5984470.png)
![2-(4-methoxybenzyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5984483.png)
![4-(cyclopentylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5984484.png)
![5-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5984489.png)


![N-[2-(3-chlorophenyl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B5984530.png)
![2-methyl-1H-indole-3-carbaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5984538.png)
![N-cyclopentyl-N'-(tetrahydro-2H-pyran-2-ylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5984552.png)
![1-(3-{1-[4-(cyclopentyloxy)benzyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B5984557.png)
![{1-[4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5984561.png)

![5-(4-fluorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methylene]-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5984572.png)